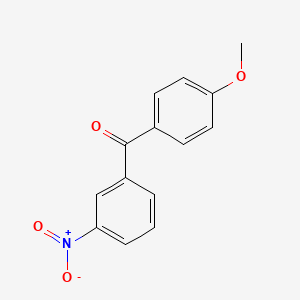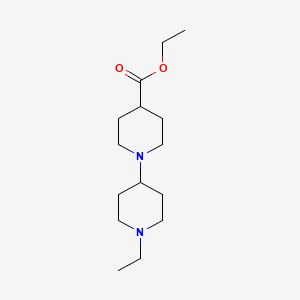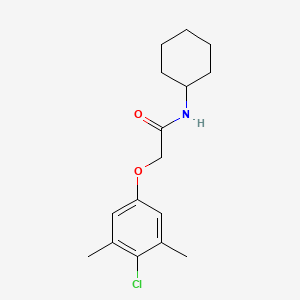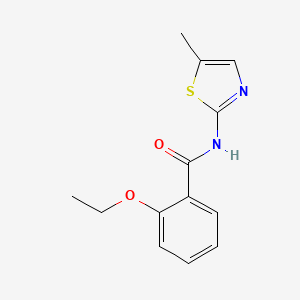![molecular formula C16H19N3O3S B5749694 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5749694.png)
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MRS2578 and is a potent and selective antagonist of the P2Y~6~ receptor.
Mécanisme D'action
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide acts as a competitive antagonist of the P2Y~6~ receptor. It binds to the receptor and prevents the binding of its endogenous ligand, UDP, which is a nucleotide that is released from damaged cells. The activation of the P2Y~6~ receptor by UDP leads to the activation of various signaling pathways, including the phospholipase C and intracellular calcium pathways. Therefore, the inhibition of the P2Y~6~ receptor by MRS2578 can block these pathways and prevent the physiological effects of UDP.
Biochemical and Physiological Effects:
The inhibition of the P2Y~6~ receptor by N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in response to various stimuli, including lipopolysaccharide and ATP. It can also reduce the activation of osteoclasts, which are cells that are involved in bone resorption. Therefore, MRS2578 can be used to study the role of the P2Y~6~ receptor in these processes and to develop new therapies for inflammatory diseases and bone disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for the P2Y~6~ receptor, which allows for the specific inhibition of this receptor without affecting other receptors. Another advantage is its ability to penetrate the blood-brain barrier, which allows for the study of the role of the P2Y~6~ receptor in the central nervous system. However, one limitation is its relatively short half-life, which requires frequent administration in in vivo experiments.
Orientations Futures
There are several future directions for the study of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide. One direction is the development of new therapies for inflammatory diseases and bone disorders based on the inhibition of the P2Y~6~ receptor. Another direction is the study of the role of the P2Y~6~ receptor in the central nervous system and its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new P2Y~6~ receptor antagonists with improved pharmacokinetic properties and selectivity is also a promising direction for future research.
Méthodes De Synthèse
The synthesis of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide is a complex process that involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 4-pyridinemethanol to form 4-(pyridin-4-ylmethyl)benzenesulfonic acid. The second step involves the reaction of the resulting acid with N-methylglycine methyl ester to form N-methyl-N-[(4-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)glycine methyl ester. Finally, the methyl ester is hydrolyzed to form N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide.
Applications De Recherche Scientifique
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide has several potential applications in scientific research. It is a potent and selective antagonist of the P2Y~6~ receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and bone homeostasis. Therefore, MRS2578 can be used to study the role of the P2Y~6~ receptor in these processes.
Propriétés
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-3-5-15(6-4-13)23(21,22)19(2)12-16(20)18-11-14-7-9-17-10-8-14/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISXMEVJSCXDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5749628.png)


![N-[4-(benzyloxy)phenyl]-3-phenylpropanamide](/img/structure/B5749655.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5749661.png)
![4-methyl-N-[2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]benzenesulfonamide](/img/structure/B5749670.png)

![3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5749677.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749685.png)
![N,N-diethyl-4-imidazo[1,2-a]pyridin-2-ylbenzenesulfonamide](/img/structure/B5749686.png)
![1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine](/img/structure/B5749708.png)

![4-({[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5749714.png)